2,3-Difluoro-5-iodopyridine
Overview
Description
2,3-Difluoro-5-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It has a molecular weight of 240.98 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2,3-Difluoro-5-iodopyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A patent describes the preparation of alpha, beta- and beta, gamma-difluoropyridine compounds by contacting a beta-halo-alpha- or gamma-fluoropyridine compound or suitable precursor thereof with an effective amount of KF or CsF in a polar aprotic solvent .
Molecular Structure Analysis
The linear formula of 2,3-Difluoro-5-iodopyridine is C5H2F2IN . The average mass is 240.977 Da and the mono-isotopic mass is 240.919983 Da .
Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . The methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
Physical And Chemical Properties Analysis
2,3-Difluoro-5-iodopyridine is a solid substance . It has a flash point of 78.8°C and a boiling point of 206.6±35.0°C at 760 mmHg . The melting point is between 34-35°C .
Scientific Research Applications
Synthesis and Chemical Reactions
2,3-Difluoro-5-iodopyridine plays a crucial role in the synthesis of various chemical compounds. For instance, Banks et al. (1977) demonstrated its utility in producing 3,5-dichlorodifluoroisonicotinic acid through lithium-iodine exchange, highlighting its potential in creating complex organic compounds (Banks, Haszeldine, & Phillips, 1977). Similarly, Schlosser and Bobbio (2002) illustrated its use in the hydrolysis and subsequent conversion into various halopyridines and pyridinecarboxylic acids, underscoring its versatility in organic synthesis (Schlosser & Bobbio, 2002).
Radiosynthesis and Pharmaceutical Research
The compound is significant in the radiosynthesis of fluoropyridines, as shown by Pauton et al. (2019), who developed a process for the radiosynthesis of 3/5-[18F]fluoropyridines from iodonium triflates, including 3/5-iodopyridines (Pauton et al., 2019). This process has implications for the development of radiolabeled compounds used in medical diagnostics and research.
Material Science and Polymer Synthesis
In material science, 2,3-Difluoro-5-iodopyridine contributes to the synthesis of monomers for linear and network polymers. For example, Peloquin et al. (2019) discussed its use in the preparation of phenyoxyacetylene precursors for partially fluorinated polymers (Peloquin et al., 2019).
Safety And Hazards
The safety information for 2,3-Difluoro-5-iodopyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2,3-difluoro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLTYQPDGSUUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462338 | |
Record name | 2,3-difluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-iodopyridine | |
CAS RN |
851386-35-1 | |
Record name | 2,3-Difluoro-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851386-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-difluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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